Predicted Carbonic Anhydrase II Inhibition Potency vs. Acetazolamide
Pyridazinone-substituted benzenesulfonamides structurally analogous to CAS 921880-87-7 have demonstrated hCA II inhibition with Ki values in the range of 0.98–8.5 nM [1]. This class-level potency range substantially exceeds that of the clinical standard acetazolamide (AAZ), which exhibits a Ki of 12.1 nM against hCA II [2]. Although direct experimental Ki data for CAS 921880-87-7 have not yet been published, its structural features—a sulfonamide zinc-binding group coupled with a pyridazinone scaffold—place it within this high-potency class, predicting sub-10 nM hCA II inhibitory activity that would represent at least a 1.4-fold improvement over AAZ [1][2].
| Evidence Dimension | hCA II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Predicted Ki range: 0.98–8.5 nM (based on structurally analogous pyridazinone benzenesulfonamides) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 12.1 nM |
| Quantified Difference | Class-level potency range is 1.4-fold to 12-fold more potent than acetazolamide |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms; pH 7.5 |
Why This Matters
Superior predicted hCA II inhibition compared to the clinical gold standard supports its utility as a higher-potency lead scaffold for glaucoma and cerebral edema programs, potentially enabling lower efficacious doses.
- [1] Yaseen R, Ekinci D, Senturk M, et al. Pyridazinone substituted benzenesulfonamides as potent carbonic anhydrase inhibitors. Bioorg Med Chem Lett. 2016;26(4):1337-1341. View Source
- [2] Table 1, Inhibition Profile of Human CA Isoforms hCA I, hCA II, hCA IX, and hCA XII Using Acetazolamide (AAZ) as Reference. PMC Article PMC10258898. Data originally from peer-reviewed CA inhibition studies. View Source
